(S)-3-(tert-Butyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(tert-Butyl)pyrrolidine is a chiral pyrrolidine derivative with a tert-butyl group attached to the nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(tert-Butyl)pyrrolidine typically involves the reaction of pyrrolidine with tert-butyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with tert-butyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the product. The use of microreactors also allows for more efficient heat and mass transfer, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(tert-Butyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted pyrrolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
(S)-3-(tert-Butyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in asymmetric catalysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of (S)-3-(tert-Butyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the overall activity of the compound .
Comparison with Similar Compounds
Similar Compounds
®-3-(tert-Butyl)pyrrolidine: The enantiomer of (S)-3-(tert-Butyl)pyrrolidine, differing in the spatial arrangement of atoms.
N-tert-Butylpyrrolidine: A similar compound without the chiral center.
tert-Butylpyrrolidine-1-carboxylate: A derivative with a carboxylate group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. The presence of the tert-butyl group also enhances its stability and reactivity compared to other pyrrolidine derivatives .
Properties
CAS No. |
1260619-48-4 |
---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(3S)-3-tert-butylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
LMVHALAYUBESJG-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCNC1 |
Canonical SMILES |
CC(C)(C)C1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.